molecular formula C16H19NO3S2 B2398596 N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034272-12-1

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2398596
CAS No.: 2034272-12-1
M. Wt: 337.45
InChI Key: QKGCPLLWPLOGKL-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiophene ring and the sulfonamide group suggests potential biological activity, making it a compound of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring can be acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Alkylation: The acetylated thiophene is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated thiophene with m-tolylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Potential use as a drug candidate for treating bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Thiophene Derivatives: Compounds with similar thiophene rings but different functional groups.

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is unique due to the combination of the acetylthiophene and m-tolylmethanesulfonamide moieties, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12-4-3-5-14(10-12)11-22(19,20)17-9-8-15-6-7-16(21-15)13(2)18/h3-7,10,17H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGCPLLWPLOGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=C(S2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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